2-(N-Methyl-N-butylamino)ethyl chloride hydrochloride
Overview
Description
2-(N-Methyl-N-butylamino)ethyl chloride hydrochloride is a chemical compound with the molecular formula C7H16ClN•HCl and a molecular weight of 186.13 . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 2-(N-Methyl-N-butylamino)ethyl chloride hydrochloride typically involves the reaction of N-methyl-N-butylamine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet research-grade standards .
Chemical Reactions Analysis
2-(N-Methyl-N-butylamino)ethyl chloride hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding alcohol and hydrochloric acid.
Scientific Research Applications
2-(N-Methyl-N-butylamino)ethyl chloride hydrochloride is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of 2-(N-Methyl-N-butylamino)ethyl chloride hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or activator, depending on the context of the study . The pathways involved may include signal transduction, metabolic regulation, or protein modification .
Comparison with Similar Compounds
2-(N-Methyl-N-butylamino)ethyl chloride hydrochloride can be compared with other similar compounds, such as:
2-(N-Methyl-N-ethylamino)ethyl chloride hydrochloride: This compound has a shorter alkyl chain, which may affect its reactivity and interaction with molecular targets.
2-(N-Methyl-N-propylamino)ethyl chloride hydrochloride: With a slightly longer alkyl chain, this compound may exhibit different solubility and stability properties.
2-(N-Methyl-N-isopropylamino)ethyl chloride hydrochloride: The branched alkyl chain in this compound can influence its steric interactions and overall chemical behavior.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the this compound structure .
Properties
IUPAC Name |
N-(2-chloroethyl)-N-methylbutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16ClN.ClH/c1-3-4-6-9(2)7-5-8;/h3-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNUBWBPOZDXDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662953 | |
Record name | N-(2-Chloroethyl)-N-methylbutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115571-72-7 | |
Record name | N-(2-Chloroethyl)-N-methylbutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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